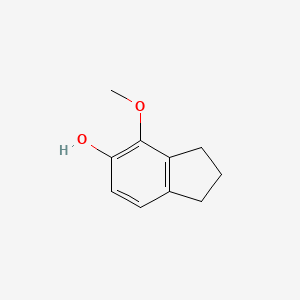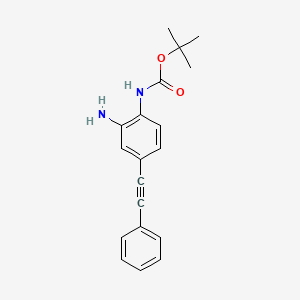![molecular formula C21H15N5O6S B13926198 N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B13926198.png)
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-(benzo[d][1,3]dioxol-5-ylamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, a benzo[d][1,3]dioxole moiety, and a nitrobenzenesulfonamide group, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of n-(3-(benzo[d][1,3]dioxol-5-ylamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the quinoxaline intermediate with a benzo[d][1,3]dioxole derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Nitrobenzenesulfonamide Group: The final step typically involves the sulfonation of the intermediate compound followed by nitration to introduce the nitro group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and advanced purification methods.
Analyse Des Réactions Chimiques
n-(3-(benzo[d][1,3]dioxol-5-ylamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic aromatic substitution, particularly at the nitrobenzenesulfonamide moiety, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and nucleophiles like amines and thiols. Major products formed from these reactions include quinoxaline N-oxides, amines, and substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which n-(3-(benzo[d][1,3]dioxol-5-ylamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide exerts its effects involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit vascular endothelial growth factor receptor (VEGFR) and P-glycoprotein efflux pumps, which are involved in angiogenesis and multidrug resistance in cancer cells . The compound binds to these targets, blocking their activity and thereby inhibiting tumor growth and enhancing the efficacy of chemotherapeutic agents.
Comparaison Avec Des Composés Similaires
Similar compounds to n-(3-(benzo[d][1,3]dioxol-5-ylamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide include:
3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: This compound also inhibits VEGFR and P-glycoprotein, but with different structural features.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have shown anticancer activity and share the benzo[d][1,3]dioxole moiety.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have demonstrated potent antitumor activities.
The uniqueness of n-(3-(benzo[d][1,3]dioxol-5-ylamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide lies in its combination of the quinoxaline core, benzo[d][1,3]dioxole moiety, and nitrobenzenesulfonamide group, which together confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C21H15N5O6S |
|---|---|
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C21H15N5O6S/c27-26(28)14-4-3-5-15(11-14)33(29,30)25-21-20(23-16-6-1-2-7-17(16)24-21)22-13-8-9-18-19(10-13)32-12-31-18/h1-11H,12H2,(H,22,23)(H,24,25) |
Clé InChI |
NZXKAZQIVBISEH-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


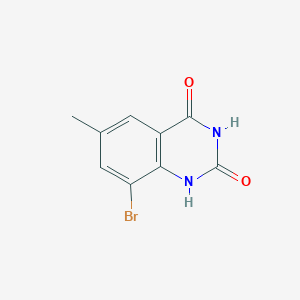
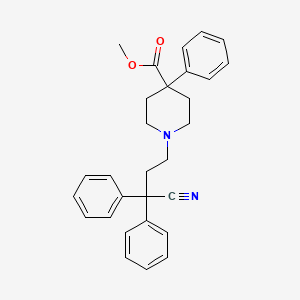
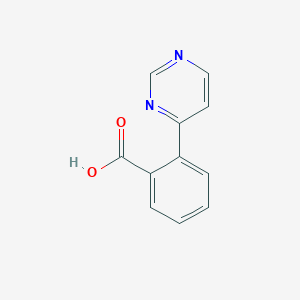
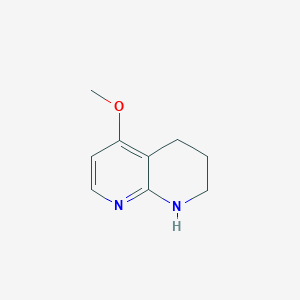
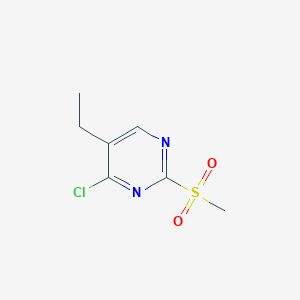
![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)
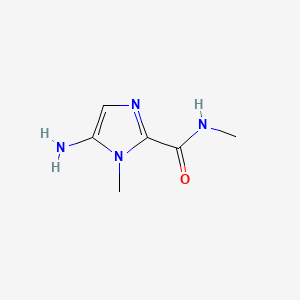
![1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13926179.png)
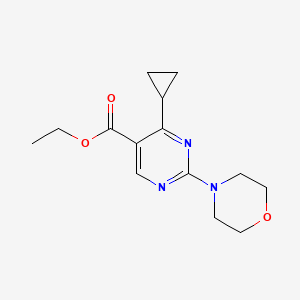
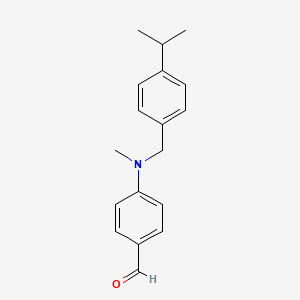
![3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one](/img/structure/B13926194.png)

